molecular formula C11H10N2O2S B11717276 5-((4-Methoxyphenyl)methylene)-2-thioxo-4-imidazolidinone CAS No. 7253-52-3

5-((4-Methoxyphenyl)methylene)-2-thioxo-4-imidazolidinone

Cat. No.: B11717276
CAS No.: 7253-52-3
M. Wt: 234.28 g/mol
InChI Key: XNQUYEHNKGAJNI-TWGQIWQCSA-N
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Description

5-((4-Methoxyphenyl)methylene)-2-thioxo-4-imidazolidinone is a heterocyclic compound that features a thioxo group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Methoxyphenyl)methylene)-2-thioxo-4-imidazolidinone typically involves the condensation of 4-methoxybenzaldehyde with thiohydantoin under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated by recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-((4-Methoxyphenyl)methylene)-2-thioxo-4-imidazolidinone can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The methylene group can be reduced to a methylene bridge using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of methylene-bridged derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-((4-Methoxyphenyl)methylene)-2-thioxo-4-imidazolidinone involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of lipoxygenases by binding to the enzyme’s active site, thereby preventing the conversion of fatty acids into pro-inflammatory mediators . This inhibition is thought to occur through allosteric modulation, where the compound induces conformational changes in the enzyme that reduce its catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole

Comparison

Compared to similar compounds, 5-((4-Methoxyphenyl)methylene)-2-thioxo-4-imidazolidinone exhibits unique properties due to the presence of the thioxo group. This group can participate in additional chemical reactions, such as oxidation to sulfone, which is not possible with the indole or imidazole derivatives . Additionally, the methoxyphenyl group provides specific electronic and steric effects that can influence the compound’s reactivity and binding affinity to molecular targets.

Properties

CAS No.

7253-52-3

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

(5Z)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C11H10N2O2S/c1-15-8-4-2-7(3-5-8)6-9-10(14)13-11(16)12-9/h2-6H,1H3,(H2,12,13,14,16)/b9-6-

InChI Key

XNQUYEHNKGAJNI-TWGQIWQCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)N2

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)NC(=S)N2

Origin of Product

United States

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